(R)-Methyl 2-hydroxypent-4-enoate (R)-Methyl 2-hydroxypent-4-enoate
Brand Name: Vulcanchem
CAS No.: 96488-05-0
VCID: VC13550313
InChI: InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3,5,7H,1,4H2,2H3/t5-/m1/s1
SMILES: COC(=O)C(CC=C)O
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

(R)-Methyl 2-hydroxypent-4-enoate

CAS No.: 96488-05-0

Cat. No.: VC13550313

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-hydroxypent-4-enoate - 96488-05-0

Specification

CAS No. 96488-05-0
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name methyl (2R)-2-hydroxypent-4-enoate
Standard InChI InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3,5,7H,1,4H2,2H3/t5-/m1/s1
Standard InChI Key JZBUJSFCZCCWBE-RXMQYKEDSA-N
Isomeric SMILES COC(=O)[C@@H](CC=C)O
SMILES COC(=O)C(CC=C)O
Canonical SMILES COC(=O)C(CC=C)O

Introduction

Chemical Identity and Stereochemical Features

Structural Configuration

(R)-Methyl 2-hydroxypent-4-enoate (C₆H₁₀O₃) features a pent-4-enoate backbone with a hydroxyl group at C2 and a methyl ester at C1 (Figure 1). The (R)-configuration at C2 arises from the spatial arrangement of the hydroxyl group relative to the ester moiety, conferring distinct stereoelectronic properties. The α,β-unsaturated ester (C4–C5 double bond) introduces conjugation, influencing reactivity in cycloadditions and nucleophilic substitutions .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀O₃ ,
Molecular Weight130.14 g/mol
Exact Mass130.063 g/mol
LogP0.096
PSA46.53 Ų

The compound’s low LogP value (0.096) suggests moderate hydrophilicity, while its polar surface area (46.53 Ų) reflects hydrogen-bonding capacity, critical for enzyme interactions .

Stereochemical Synthesis and Resolution

Enantioselective synthesis of the (R)-enantiomer has been achieved via copper(II)-catalyzed Hosomi–Sakurai reactions. In one protocol, chiral copper complexes promote the addition of allyltrimethylsilane to α-ketoesters, yielding the (R)-configured product with up to 95% enantiomeric excess (ee) . Chiral HPLC using columns such as YMC CHIRAL Amylose-SA (hexane/EtOH eluent) confirms enantiopurity, with retention times differing by 1–2 minutes between enantiomers .

Synthetic Methodologies

Catalytic Asymmetric Synthesis

The Hosomi–Sakurai reaction represents a cornerstone in synthesizing (R)-methyl 2-hydroxypent-4-enoate. Key steps include:

  • Substrate Preparation: α-Ketoesters derived from pent-4-enoic acid serve as electrophilic partners.

  • Catalytic Cycle: Chiral copper(II) complexes coordinate the ketoester, enabling enantioselective allylation via a six-membered transition state .

  • Workup: Hydrolysis of the silyl ether intermediate yields the hydroxylated product.

This method achieves yields exceeding 70% with minimal racemization, as demonstrated by NMR and mass spectrometry .

Alternative Routes

  • Enzymatic Resolution: Lipases and esterases selectively hydrolyze racemic mixtures, though yields are lower (50–60%) compared to catalytic methods .

  • Fluorinated Analog Synthesis: γ-Fluorinated variants, such as (R)-2-amino-4-fluoropent-4-enecarboxylates, are synthesized via sulfonylation and benzylation, though these require multistep sequences .

Biological Activity and Enzyme Interactions

Metalloproteinase (MMP) Inhibition

(R)-Methyl 2-hydroxypent-4-enoate derivatives exhibit nanomolar inhibition of MMP-2 and MMP-9, enzymes implicated in tumor metastasis and inflammation. The hydroxyl and ester groups coordinate Zn²⁺ in the enzyme active site, while the α,β-unsaturated ester stabilizes transition states via conjugation .

Table 2: Inhibition Potencies of Chiral Hydroxamates

CompoundMMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)
(R)-Methyl derivative2.11.8
(S)-Methyl derivative2.32.0
CGS 27030A (reference)5.64.9

Data adapted from show comparable potency between enantiomers, contrasting with earlier MMP inhibitors where stereochemistry strongly influenced activity .

Applications in Organic Synthesis and Drug Development

Asymmetric Building Blocks

The compound’s chiral center and α,β-unsaturated ester make it valuable for:

  • Cyclopropanation: Transition-metal-catalyzed reactions with diazo compounds yield bicyclic lactones.

  • Michael Additions: Nucleophiles attack the β-position, enabling access to γ-hydroxyesters .

Comparative Analysis with Structural Analogs

Ethyl and Cyclohexyl Variants

Replacing the methyl ester with ethyl or cyclohexyl groups alters solubility and bioactivity:

  • Ethyl 2-hydroxypent-4-enoate: Increased lipophilicity (LogP = 0.52) enhances membrane permeability but reduces aqueous solubility .

  • Cyclohexyl derivatives: Bulkier substituents hinder enzyme binding, reducing MMP inhibition potency by 3–5 fold .

Fluorinated Derivatives

γ-Fluorination, as in (R)-2-amino-4-fluoropent-4-enecarboxylate, introduces electronegativity that strengthens Zn²⁺ coordination in MMPs, improving IC₅₀ values by 40% compared to non-fluorinated analogs .

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